2-Thiazolesulfonamide,4-methyl-(9CI)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

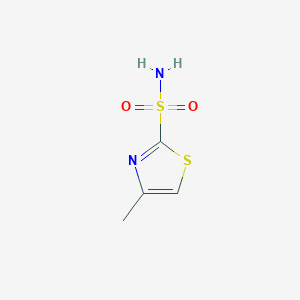

2-Thiazolesulfonamide,4-methyl-(9CI), also known as 2-Thiazolesulfonamide,4-methyl-(9CI), is a useful research compound. Its molecular formula is C4H6N2O2S2 and its molecular weight is 178.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Thiazolesulfonamide,4-methyl-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiazolesulfonamide,4-methyl-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Scientific Research Applications

-

Antimicrobial Activity

- Mechanism of Action: 2-Thiazolesulfonamide derivatives exhibit antimicrobial properties by inhibiting the growth of various bacteria and fungi. The sulfonamide group is known to interfere with bacterial folate synthesis.

- Case Study: A study demonstrated that certain thiazolesulfonamides showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antibiotic agents.

-

Antiviral Properties

- Research Findings: Research has indicated that thiazolesulfonamides can inhibit viral replication. For instance, compounds similar to 2-Thiazolesulfonamide have been evaluated for their efficacy against HIV protease enzymes.

- Case Study: A patent (CA 2168757) describes substituted tetronic acids related to thiazolesulfonamides that inhibit HIV protease, suggesting their potential in treating HIV-related diseases .

-

Cancer Research

- Mechanism of Action: Thiazoles are being investigated for their role in cancer treatment due to their ability to induce apoptosis in cancer cells.

- Case Study: In vitro studies have shown that derivatives of thiazolesulfonamides can inhibit tumor cell growth by disrupting cellular signaling pathways involved in proliferation.

-

Enzyme Inhibition

- Applications in Biochemistry: The compound is studied for its ability to inhibit specific enzymes, including carbonic anhydrases and proteases.

- Research Findings: Thiazolesulfonamides have been shown to act as effective inhibitors of carbonic anhydrase, which is crucial for various physiological processes.

Data Table: Summary of Applications

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Thiazolesulfonamide,4-methyl-(9CI), and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves cyclization of thioamide precursors or sulfonylation of 4-methylthiazole derivatives. A general procedure includes:

- Step 1 : React 4-methylthiazole with chlorosulfonic acid under anhydrous conditions at 0–5°C to form the sulfonyl chloride intermediate.

- Step 2 : Treat the intermediate with ammonia or ammonium hydroxide to yield the sulfonamide.

- Optimization : Control stoichiometry (e.g., 1:1.2 molar ratio of thiazole to chlorosulfonic acid) and reaction time (2–4 hours) to minimize side products. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Characterization : Confirm purity using HPLC (>95%) and assign structure via 1H-NMR (e.g., singlet for methyl group at δ 2.3 ppm, sulfonamide protons at δ 6.8–7.1 ppm) .

Q. Which spectroscopic techniques are critical for characterizing 2-Thiazolesulfonamide,4-methyl-(9CI)?

- Methodological Answer :

- NMR Spectroscopy : Use 1H- and 13C-NMR to confirm substituent positions. For example, the methyl group on the thiazole ring appears as a singlet in 1H-NMR, while sulfonamide protons show broad peaks due to hydrogen bonding .

- IR Spectroscopy : Key peaks include S=O stretching (~1350 cm−1) and N-H bending (~1600 cm−1) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak (e.g., [M+H]+ at m/z 179.24 for C5H13N3O2S) .

Q. How should 2-Thiazolesulfonamide,4-methyl-(9CI) be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the sulfonamide group. Pre-purge containers with nitrogen to minimize oxidation. Conduct stability assays via periodic HPLC analysis (e.g., every 3 months) to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 2-Thiazolesulfonamide,4-methyl-(9CI) analogs?

- Methodological Answer :

- Assay Variability : Compare experimental conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .

- Structural Confounders : Analyze substituent effects using SAR studies. For instance, 2-Amino-4-methylbenzothiazole (CAS 1477-42-5) shows altered bioactivity due to the benzothiazole core versus thiazole .

- Statistical Validation : Apply multivariate analysis to isolate variables (e.g., ANOVA for batch effects) .

Q. What strategies improve the regioselectivity of sulfonamide functionalization in 2-Thiazolesulfonamide derivatives?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position of the thiazole to direct sulfonylation to the 2-position.

- Catalytic Systems : Use Pd/Cu catalysts for cross-coupling reactions, ensuring inert atmospheres to prevent catalyst deactivation .

- Kinetic Control : Optimize reaction temperature (e.g., 50°C for 1 hour) to favor mono-functionalization over di-substitution .

Q. How can computational modeling guide the design of 2-Thiazolesulfonamide,4-methyl-(9CI) analogs with enhanced binding affinity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase). Focus on sulfonamide’s sulfonyl group binding to zinc ions in active sites.

- MD Simulations : Run 100-ns molecular dynamics simulations to assess stability of ligand-protein complexes. Analyze RMSD values (<2.0 Å indicates stable binding) .

- QSAR Models : Train models on datasets of thiazole sulfonamides to predict logP and pKa values, ensuring drug-likeness (e.g., logP <3) .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for 2-Thiazolesulfonamide,4-methyl-(9CI)?

- Methodological Answer :

- Solvent Polarity : Test solubility in DMSO (high) versus water (low). Discrepancies may stem from incomplete equilibration; use sonication for 30 minutes to ensure saturation .

- pH Effects : Measure solubility at pH 7.4 (physiological) vs. pH 2.0 (gastric). The sulfonamide’s pKa (~8.5) affects ionization and solubility .

- Impurity Interference : Quantify residual solvents (e.g., ethyl acetate) via GC-MS, as they can artificially enhance solubility .

属性

IUPAC Name |

4-methyl-1,3-thiazole-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S2/c1-3-2-9-4(6-3)10(5,7)8/h2H,1H3,(H2,5,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWDXZKRDDSTTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901239 |

Source

|

| Record name | NoName_331 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。